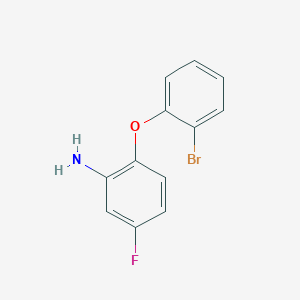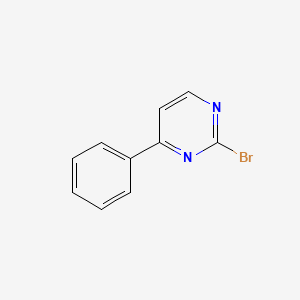![molecular formula C16H19NO3 B3074392 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol CAS No. 1019616-85-3](/img/structure/B3074392.png)
2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol
Vue d'ensemble
Description
“2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C16H19NO3 and a molecular weight of 273.33 .
Molecular Structure Analysis
The crystal and molecular structures of this compound have been determined by single crystal X-ray diffraction analyses . The results from temperature-dependent structural analysis regarding the tautomeric equilibrium of the compound were interpreted with the aid of quantum chemical calculations .Chemical Reactions Analysis
The compound undergoes a tautomerization process, which affects its molecular geometry . This process involves the transfer of a proton within the molecule . The potential barrier belonging to the phenolic proton transfer was described using a nonadiabatic Potential Energy Surface (PES) scan .Mécanisme D'action
The mechanism of action of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and physiological effects:
This compound has been shown to possess a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, this compound has been shown to reduce the levels of lipid peroxidation products, which are markers of oxidative stress. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol in lab experiments is its relatively low toxicity. This compound has been shown to be relatively non-toxic in animal studies, which makes it a promising candidate for further research. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol. One area of research is the development of this compound-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the development of this compound-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases.
Applications De Recherche Scientifique
2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties that can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to possess anti-tumor properties that can be useful in the treatment of cancer. Additionally, this compound has been shown to possess anti-oxidant properties that can be useful in the prevention of oxidative stress-related diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-ethoxy-6-[(2-methoxyanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-20-15-10-6-7-12(16(15)18)11-17-13-8-4-5-9-14(13)19-2/h4-10,17-18H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMSIXAUUPAPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074316.png)
amine](/img/structure/B3074338.png)

![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074350.png)
![2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3074360.png)
![(Cyclopropylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B3074368.png)

![2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074378.png)
![3-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074389.png)
![4-[(Butylamino)methyl]-2-ethoxyphenol](/img/structure/B3074398.png)
![N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine](/img/structure/B3074406.png)
![3-[(2-Hydroxybenzyl)amino]benzonitrile](/img/structure/B3074410.png)
![2-Methoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074416.png)
